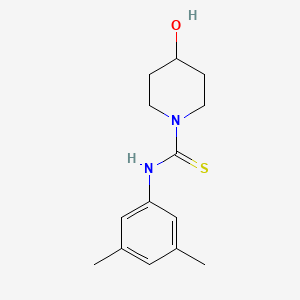
N-(3,5-dimethylphenyl)-4-hydroxypiperidine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-DIMETHYLPHENYL)-4-HYDROXYTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE: is a complex organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-DIMETHYLPHENYL)-4-HYDROXYTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE typically involves the reaction of 3,5-dimethylaniline with ethyl acetoacetate under acidic or basic conditions to form the corresponding β-alanine derivative. This intermediate is then cyclized with urea or potassium thiocyanate to yield the desired pyridinecarbothioamide compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3,5-DIMETHYLPHENYL)-4-HYDROXYTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbothioamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(3,5-DIMETHYLPHENYL)-4-HYDROXYTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,5-DIMETHYLPHENYL)-4-HYDROXYTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- N-(2,3-DIMETHYLPHENYL)-4-HYDROXYTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE
- N-(3,4-DIMETHYLPHENYL)-4-HYDROXYTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE
Comparison: N-(3,5-DIMETHYLPHENYL)-4-HYDROXYTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H20N2OS |
|---|---|
Molecular Weight |
264.39 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-4-hydroxypiperidine-1-carbothioamide |
InChI |
InChI=1S/C14H20N2OS/c1-10-7-11(2)9-12(8-10)15-14(18)16-5-3-13(17)4-6-16/h7-9,13,17H,3-6H2,1-2H3,(H,15,18) |
InChI Key |
RDERUZGEXFPELF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)N2CCC(CC2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromophenyl)-2-[4-(phenylcarbamothioyl)piperazin-1-yl]acetamide](/img/structure/B10863449.png)
![2-Amino-7-[4-(dimethylamino)phenyl]-6,7,8-trihydroquinazolin-5-one](/img/structure/B10863453.png)
![2-[(4-chlorophenoxy)methyl]-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10863469.png)
![Ethyl 4-({[2-(pyridin-3-ylcarbonyl)hydrazinyl]carbonothioyl}amino)benzoate](/img/structure/B10863476.png)
![2-methyl-N-[4-({4-[(E)-2-phenylethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]propanamide](/img/structure/B10863487.png)
![8-(3,4-dichlorophenyl)-2-[(3,4-dichlorophenyl)amino]-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B10863492.png)
![7-benzyl-5,6-dimethyl-3-(2-methylpropyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10863498.png)

![3-[(4-propanoylphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B10863507.png)
![8-methoxy-1,3-dimethyl-6-(4-propoxyphenyl)-4H-cyclohepta[c]furan-4-one](/img/structure/B10863509.png)
![7-benzyl-3-(4-ethoxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10863511.png)
![N-[4-(phenylamino)phenyl]-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B10863518.png)
![4-nitro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B10863520.png)
![4-phenyl-2-[(phenylcarbonyl)amino]-N-(propan-2-yl)thiophene-3-carboxamide](/img/structure/B10863529.png)
